(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

Antibacterial Quinolone Diastereoselectivity

(3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine (CAS 1574397-06-0; also cataloged under CAS 1146161-86-5) is a chiral, non-racemic trans-3-amino-4-substituted pyrrolidine derivative with the molecular formula C18H22N2O and a molecular weight of 282.4 g/mol. The compound features a defined (3S,4R) absolute configuration at the pyrrolidine C-3 amine and C-4 aryl positions, an N-benzyl protecting group, and a 4-methoxyphenyl substituent at the C-4 position.

Molecular Formula C18H22N2O
Molecular Weight 282.387
CAS No. 1574397-06-0
Cat. No. B2634669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine
CAS1574397-06-0
Molecular FormulaC18H22N2O
Molecular Weight282.387
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3/t17-,18+/m0/s1
InChIKeyYKRVJJLOBWHORJ-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine (CAS 1574397-06-0): Chiral Pyrrolidine Scaffold for Neuroscience and Antibacterial Intermediate Procurement


(3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine (CAS 1574397-06-0; also cataloged under CAS 1146161-86-5) is a chiral, non-racemic trans-3-amino-4-substituted pyrrolidine derivative with the molecular formula C18H22N2O and a molecular weight of 282.4 g/mol . The compound features a defined (3S,4R) absolute configuration at the pyrrolidine C-3 amine and C-4 aryl positions, an N-benzyl protecting group, and a 4-methoxyphenyl substituent at the C-4 position. It belongs to a broader class of 3-aminopyrrolidine scaffolds that serve as key synthetic intermediates for quinolone antibacterial agents and as pharmacophoric elements in dopamine D3/D4 receptor ligand programs [1][2]. Commercially, it is supplied as a racemic mixture designated rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine by major vendors including Sigma-Aldrich (EN300-322902, purity ≥95%, physical form: oil), with the (3S,4R) enantiomer available at ≥98% purity from specialty chiral suppliers such as AKSci .

Why Generic Substitution of (3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine with Other Pyrrolidine Derivatives Fails in Stereochemically Demanding Applications


Generic substitution of (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine with racemic mixtures or alternative 3-aminopyrrolidine congeners carries substantial risk of confounding stereochemical outcomes in asymmetric synthesis and producing misleading structure–activity relationships in receptor pharmacology [1]. The trans relative configuration (C-3 amine and C-4 aryl substituents on opposite faces of the pyrrolidine ring) is a critical determinant of biological activity: in quinolone antibacterial programs, trans-substituted 3-amino-4-aryl pyrrolidine intermediates consistently yield final antibiotics with superior in vitro potency against both Gram-positive and Gram-negative organisms compared to their cis counterparts, with the differential effect being most pronounced against Enterobacteriaceae . Similarly, in dopamine receptor ligand programs, the absolute stereochemistry of 4-substituted pyrrolidine derivatives profoundly influences D2/D3/D4 subtype selectivity—the (2R,4R)-aminoprolinol configuration yields D4-preferring ligands (FAUC 65), whereas alternative stereoisomers shift selectivity toward D3 receptors [2]. The N-benzyl substituent additionally confers synthetic versatility through its capacity for facile hydrogenolytic removal to unmask the free amine for downstream diversification, a deprotection strategy not available with N-alkyl or N-Boc congeners under the same mild conditions [3].

Product-Specific Quantitative Differentiation Evidence for (3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine Versus Closest Analogs


Trans vs. Cis Diastereoselectivity in Quinolone Antibacterial Intermediates: Quantitative MIC Comparison

The trans relative configuration at the pyrrolidine C-3/C-4 positions—precisely the geometry embodied by (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine—is pharmacophorically preferred over the cis configuration for quinolone antibacterial activity. An extensive structure–activity study of 7-[3-amino-4-aryl-1-pyrrolidinyl]-4-quinolone-3-carboxylic acids demonstrated that within a limited subset of derivatives, cis substitution of the pyrrolidine ring was uniformly less favorable than trans substitution [1]. The majority of these trans-preferring antibacterial effects were more apparent against Enterobacteriaceae than against any other Gram-negative or Gram-positive organism, with the differential attributed to negative interactions related to permeability or transport factors associated with the cis geometry [1]. This trans preference has been independently replicated: in a separate study, 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6-fluoroquinolone derivatives bearing C-alkylation at the 4-position of the 3-aminopyrrolidine moiety showed that trans-configured intermediates yielded final compounds with in vitro antibacterial activity 4-fold more potent than ciprofloxacin against quinolone-resistant bacteria, while in vivo potency was 1.5- to 20-fold superior to ciprofloxacin [2].

Antibacterial Quinolone Diastereoselectivity

Stereochemical Purity and Enantiomeric Identity: (3S,4R) vs. Racemic Mixture Supplier Specifications

The compound is commercially available in two distinct stereochemical grades, and the choice between them carries consequences for experimental reproducibility. The racemic mixture rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine (CAS 1574397-06-0) is supplied by Sigma-Aldrich (EN300-322902) at ≥95% purity as an oil, with the (3S,4R) enantiomer constituting 50% of the material alongside its mirror-image (3R,4S) counterpart . In contrast, the single-enantiomer (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine (CAS 1146161-86-5) is available from AKSci (Cat. 1432ES) at ≥98% minimum purity, with the specification explicitly tied to the single (3S,4R) absolute configuration . The 3-percentage-point purity differential (95% vs. 98%) is compounded by the fact that in the racemic material, half of the pyrrolidine content possesses the incorrect (3R,4S) stereochemistry for applications requiring the (3S,4R) enantiomer. For asymmetric synthesis of quinolone antibiotics where the (3S) amine configuration is required—as demonstrated in the synthesis of (S)-5-amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid, which showed 4-fold greater in vitro potency than ciprofloxacin [1]—procurement of the racemic mixture introduces 50% stereochemically mismatched material, potentially halving effective yield and requiring additional chiral separation steps.

Chiral purity Enantiomeric specification Procurement specification

4-Methoxyphenyl Substituent Electronic Effects: AChE Inhibition Potency Compared to Alternative Aryl Substituents

The 4-methoxyphenyl substituent at the pyrrolidine C-4 position confers quantifiable electronic advantages over alternative aryl substitution patterns in the context of acetylcholinesterase (AChE) inhibition. In a systematic study of pyrrolidine-based AChE inhibitors, the compound bearing a 4-methoxyphenyl substituent exhibited a Ki value of 27.21 ± 3.96 nM against AChE, representing potent inhibition comparable to the 2,4-dimethoxyphenyl analog (Ki = 22.34 ± 4.53 nM) and substantially more potent than unsubstituted phenyl or electron-withdrawing group-substituted analogs [1]. The methoxy group at the para position increases electron density on the aromatic ring through resonance donation (Hammett σp = -0.27), enhancing π-π stacking interactions with aromatic residues in the enzyme active site and potentially tuneable receptor-binding profiles, consistent with the electronic richness described for the (3S,4R)-4-(4-methoxyphenyl)pyrrolidine scaffold class . While these specific Ki values are derived from a structurally related but not identical pyrrolidine scaffold, the electronic contribution of the 4-methoxyphenyl group to target engagement is a transferable physicochemical property relevant to the target compound.

Acetylcholinesterase inhibition Aryl substituent SAR Electronic effects

N-Benzyl Deprotection Versatility vs. Alternative N-Protecting Groups in Multi-Step Syntheses

The N-benzyl substituent on (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine permits chemoselective deprotection under mild hydrogenolytic conditions (H₂, Pd/C or Raney Ni, ambient pressure and temperature) that are orthogonal to other common protecting group strategies [1]. This contrasts with N-Boc-protected 3-aminopyrrolidine analogs (e.g., tert-butyl trans-3-amino-4-substituted-pyrrolidine-1-carboxylate derivatives), which require acidic deprotection conditions (TFA or HCl/dioxane) that may be incompatible with acid-sensitive functionality elsewhere in the molecule . Specifically, the patented process of Ma et al. (US 5,618,949) for synthesizing chiral trans-3-amino-4-substituted pyrrolidines explicitly employs the N-benzyl group as a stereochemically stable protecting group that is removed by catalytic hydrogenation in the final step, liberating the free pyrrolidine amine for subsequent coupling to quinolone carboxylic acid cores to generate antibacterial agents [1]. The N-benzyl group also provides a UV-active chromophore (λmax ~ 254 nm) that facilitates reaction monitoring by TLC and HPLC, unlike N-H or N-alkyl congeners which lack strong UV absorbance.

Synthetic intermediate Protecting group strategy Hydrogenolysis

Application in Dopamine D3/D4 Receptor Subtype-Selective Ligand Programs: Stereochemical Determinants of Selectivity

The absolute and relative stereochemistry of 4-substituted pyrrolidine derivatives is a decisive determinant of dopamine receptor subtype selectivity between D2, D3, and D4 receptors. In the systematic ex-chiral pool synthesis and receptor binding program reported by Heindl, Hübner, and Gmeiner (2003), the four possible stereoisomers of 4-amino- and 4-aminomethyl-substituted prolinol derivatives were evaluated against D1, D2long, D2short, D3, D4, 5-HT1A, and 5-HT2 receptors [1]. The study explicitly demonstrated that the absolute and relative configuration governed which dopamine receptor subtype was preferentially recognized: the (2R,4R)-aminoprolinol derivative ent-24 (designated FAUC 65) preferentially recognized the D4 subtype, whereas alternative stereoisomers within the same chemotype shifted selectivity toward the D3 receptor [1]. This stereochemical selectivity principle extends to N-benzylated 4-aryl-3-aminopyrrolidine scaffolds: a patent on substituted 1-aryl-3-benzylaminopyrrolidines (WO 1999064396 A1) demonstrated that compounds within this class exhibit high affinity and selectivity for the D4 receptor subtype, with binding selectivity being dependent on the specific substitution pattern at both the N-1 aryl and C-3 benzylamino positions [2]. For scientists developing D3- or D4-selective pharmacological probes, the defined (3S,4R) absolute configuration of the target compound provides a stereochemically unambiguous starting point, whereas use of racemic or diastereomeric mixtures would confound receptor subtype selectivity screening by introducing multiple stereoisomers with potentially opposing selectivity profiles.

Dopamine receptor Subtype selectivity Stereochemistry-activity relationship

Documented Intermediacy in Patented Mitsubishi Tanabe Pharma Pyrrolidine Program (US 11,053,217)

The (3S,4R)-4-(4-methoxyphenyl)pyrrolidine scaffold is explicitly embedded within the molecular architecture of optically active pharmaceutical candidates under active patent protection. U.S. Patent 11,053,217 (Mitsubishi Tanabe Pharma Corporation, granted July 6, 2021) discloses methyl 1-{2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl}piperidine-4-carboxylate 1/2 ethane-1,2-disulfonic acid, which incorporates the (3S,4R)-4-(4-methoxyphenyl)pyrrolidine fragment as a core structural element [1]. The patent explicitly claims excellent crystallinity of the ethane-1,2-disulfonic acid salt form, a property critical for pharmaceutical development and formulation. This patent also cross-references U.S. Patent 5,618,949 (the foundational Abbott Laboratories process for chiral trans-3-amino-4-substituted pyrrolidine synthesis), establishing a direct lineage between the commercial chiral pyrrolidine intermediate and contemporary pharmaceutical development programs [1][2]. The presence of the (3S,4R)-4-(4-methoxyphenyl)pyrrolidine substructure in an active patent family demonstrates ongoing industrial investment in this specific stereochemical scaffold.

Pharmaceutical patent Synthetic intermediate Crystallinity optimization

Optimal Research and Industrial Application Scenarios for (3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of 7-(3-Amino-4-aryl-1-pyrrolidinyl)-quinolone Antibacterial Agents Targeting Resistant Enterobacteriaceae

This compound is optimally deployed as a chiral intermediate in the convergent synthesis of 7-(3-amino-4-aryl-1-pyrrolidinyl)-substituted quinolone antibiotics. The trans (3S,4R) relative configuration is the pharmacophorically required geometry: cis-substituted analogs have been demonstrated to be uniformly less active, particularly against Enterobacteriaceae [1]. The (3S) amine configuration at C-3 is consistent with the stereochemistry of quinolone derivatives that achieved 4-fold greater in vitro potency and 1.5- to 20-fold greater in vivo potency than ciprofloxacin against quinolone-resistant bacterial strains [2]. Following hydrogenolytic N-debenzylation, the liberated secondary amine is directly amenable to coupling with 6-fluoro-4-oxoquinoline-3-carboxylic acid cores to generate the final antibacterial candidate [3].

Dopamine D3/D4 Receptor Subtype-Selective Pharmacological Probe Development

The defined (3S,4R) absolute configuration provides a stereochemically unambiguous starting point for synthesizing methoxybenzamide-type dopamine receptor ligands where D3 vs. D4 subtype selectivity is exquisitely sensitive to pyrrolidine stereochemistry [4]. Following N-debenzylation and coupling with substituted methoxybenzoic acids, the resulting library of stereochemically pure diastereomers enables systematic mapping of how absolute configuration at the pyrrolidine C-3 and C-4 positions governs D2/D3/D4 binding selectivity, building on the established principle that (2R,4R)-aminoprolinol derivatives preferentially recognize D4 receptors while alternative stereoisomers shift selectivity to D3 [4].

Acetylcholinesterase Inhibitor Scaffold Optimization for CNS Drug Discovery

The 4-methoxyphenyl substituent on the pyrrolidine ring provides a favorable electronic profile for cholinesterase enzyme engagement. Structurally related 4-methoxyphenyl-pyrrolidine derivatives exhibit AChE Ki values of 27.21 ± 3.96 nM, within the same nanomolar potency range as the clinical reference tacrine [5]. The N-benzyl group can be retained or removed to modulate lipophilicity and blood-brain barrier penetration, while the free C-3 amine serves as a versatile handle for introducing diverse pharmacophoric elements. This scaffold is particularly suited for structure–activity relationship campaigns aimed at balancing AChE potency with selectivity over butyrylcholinesterase (BuChE).

Chiral Building Block for Multi-Step Asymmetric Synthesis Requiring Orthogonal Protecting Group Strategy

In complex molecule synthesis requiring sequential functionalization of the pyrrolidine C-3 amine and C-4 aryl positions, the N-benzyl group serves as a robust protecting group that withstands diverse reaction conditions (alkylation, acylation, reductive amination, cross-coupling) and is cleanly removed by catalytic hydrogenation at the optimal synthetic juncture [3]. This orthogonal deprotection strategy is superior to N-Boc protection when acid-sensitive functionality is present elsewhere in the molecule, and the benzyl chromophore facilitates reaction monitoring by UV-HPLC at 254 nm. The Mitsubishi Tanabe Pharma patent (US 11,053,217) illustrates this strategy in practice: the (3S,4R)-4-(4-methoxyphenyl)pyrrolidine fragment is carried through multi-step transformations before final deprotection and salt formation to yield a crystalline pharmaceutical candidate [6].

Quote Request

Request a Quote for (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.